molecular formula C9H9NO B031649 1-Methyl-2-indolinone CAS No. 61-70-1

1-Methyl-2-indolinone

Cat. No. B031649
CAS RN: 61-70-1
M. Wt: 147.17 g/mol
InChI Key: RSQUAQMIGSMNNE-UHFFFAOYSA-N
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Description

Synthesis Analysis

1-Methyl-2-indolinone has been synthesized through various methods, each offering unique perspectives on its formation:

  • Indolyne Cyclization : A concise synthesis of the N-methylwelwitindolinone C isothiocyanate scaffold, related to 1-methyl-2-indolinone, was achieved through indolyne cyclization. This method allowed the construction of a [4.3.1]-bicyclic ring system present in the natural product, followed by oxidation of the indole core with excellent diastereoselectivity (Tian et al., 2009).

  • Alkylative Coupling and Palladium-Catalyzed Arylation : The total synthesis of N-methylwelwitindolinone D isonitrile was achieved using a Lewis acid-mediated alkylative coupling followed by a palladium-catalyzed enolate arylation reaction. This method effectively assembled the complete carbon core of the natural product (Bhat et al., 2011).

  • Multicomponent Coupling Microwave-Assisted Process : A novel synthesis of 3-substituted 2-indolinones involved a multicomponent coupling microwave-assisted intramolecular transamidation process, showcasing an innovative approach to synthesizing this compound (Maddirala & Andreana, 2016).

Molecular Structure Analysis

1-Methyl-2-indolinone's molecular structure has been extensively studied:

  • Crystal Structure Analysis : The crystal and molecular structure of 1-methyl-2-(N-methyl-N-phenylglycyl)-3-(N-methylanilino)indole, a derivative of 1-methyl-2-indolinone, was determined by single crystal X-ray diffraction. This revealed important insights into the molecular geometry and intermolecular interactions of similar compounds (Fárfan et al., 1990).

  • Density Functional Theory (DFT) Study : A DFT study on methyl 1H-indol-5-carboxylate, a related compound, offered insights into the electronic structure, hydrogen bonding, and solvent effects, enhancing understanding of the molecular properties of 1-methyl-2-indolinone derivatives (Srivastava et al., 2017).

Chemical Reactions and Properties

The chemical reactions and properties of 1-Methyl-2-indolinone are influenced by its structure:

  • Reactions with α‐diazoketones : The synthesis of new 1,3,3-triary-1′-methylspiro[azetidine-2,3′-indoline]-2′,4-diones from the reaction of 2-diazo-1,2-diarylethanones with 3-arylimino-1-methyl-2-indolinones showcased the reactivity of this compound in forming complex structures (Singh & Mmolotsi, 2006).

  • Synthesis of Indolo[1,2-a]quinazolinone Derivatives : The synthesis process involving indole derivatives, including 1-methyl-2-indolinone, highlighted the compound's potential in forming structurally diverse and biologically relevant molecules (Kotipalli et al., 2014).

Scientific Research Applications

  • Cancer Therapy Research : 2-Indolinone is a versatile scaffold for cancer therapy research. Some selective derivatives have shown preclinical efficacy, although their potential for clinical applications remains unexplored (Leoni et al., 2016).

  • Anticancer Properties : Indolin-2-one compounds targeting thioredoxin reductase exhibit potential anticancer properties by causing cellular oxidative stress and apoptosis in cancer cells (Kaminska et al., 2016).

  • Antitumor Activity : New substituted 3-(5-imidazo[2,1-b]thiazolylmethylene)-2-indolinones show potential antitumor activity, particularly in blocking cell cycle progression in colon adenocarcinoma HT-29 cells (Andreani et al., 2005).

  • Anti-Alzheimer Activity : Novel 1,2,3-triazole indolinone derivatives exhibit promising anti-Alzheimer activity, warranting further development in drug discovery (Mirfazli et al., 2018).

  • Inhibition of Mast Cell Degranulation : Indolinone, found in Isatis tinctoria, effectively blocks mast cell degranulation at the level of granule exocytosis (Kiefer et al., 2010).

  • Molecular Structure Analysis : Studies on indolinones with NH groups and those with methyl groups indicate that they form cyclic dimers and infinite hydrogen bonded chains, respectively (Lipkowski et al., 1995).

  • Anti-HIV Activity : 2-Indolinones and related analogues show potential as a novel class of anti-HIV agents by inhibiting virus-dependent cell fusion (Smallheer et al., 1993).

  • Chemical Synthesis : Various studies demonstrate novel synthesis methods and reactions involving indolinone derivatives, contributing to broader applications in organic chemistry and drug development (Singh et al., 2006; Vachhani et al., 2015; Maddirala & Andreana, 2016; Tominaga et al., 1973; Fuchs & Funk, 2005; Sakan et al., 1972; Kawasaki et al., 1987; Andreani et al., 2008; Singh et al., 1994).

Safety And Hazards

1-Methyl-2-indolinone may cause respiratory irritation, serious eye irritation, and skin irritation . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Personal protective equipment and chemical impermeable gloves should be used when handling this compound .

Future Directions

Indole derivatives, including 1-Methyl-2-indolinone, have diverse biological activities and have immense potential to be explored for newer therapeutic possibilities . They are being studied for their potential applications in the treatment of various diseases, including cancer .

properties

IUPAC Name

1-methyl-3H-indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c1-10-8-5-3-2-4-7(8)6-9(10)11/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSQUAQMIGSMNNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60209850
Record name 2-Indolinone, 1-methyl-
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Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-2-indolinone

CAS RN

61-70-1
Record name 1-Methyl-1,3-dihydroindol-2-one
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Record name N-Methyloxindole
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Record name 1-Methyl-2-indolinone
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Record name 2-Indolinone, 1-methyl-
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Record name N-METHYLOXINDOLE
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Synthesis routes and methods I

Procedure details

A stirred mixture of sodium hydride (60%, 31 g, 0.79 mol) in dry xylene (500 mL), under a nitrogen atmosphere, was heated to reflux for 30 min. 1,3-Dihydro-indol-2-one 16a (100 g, 0.75 mol) was then slowly added via an addition funnel and stirred at reflux for 1.5 hours. Dimethyl sulfate (104 g, 0.83 mol) was added drop-wise, whereupon the resulting homogeneous solution was refluxed for an additional 2 hours. After cooling to room temperature, the reaction mixture was washed with water, dried over Na2SO4, and concentrated under reduced pressure to afford 1-methyl-1,3-dihydro-indol-2-one 16b (74 g, 67.3%). 1H NMR (300 MHz, CDCl3) δ 7.23-7.31 (m, 2H), 7.04 (t, J=7.5 Hz, 1H), 6.82 (d, J=7.8 Hz, 1H), 3.52 (s, 2H), 3.21 (s, 3H).
Quantity
31 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
104 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A solution of 1.2 g (3.7 mmol) of 3-methylsulfanyl-4-(t-butyldimethylsilyloxy)-methyl-1,3-dihydro-indol-2-one in THF (25 mL) was stirred with saturated ammonium chloride solution (20 mL), and activated zinc dust (5 g) was added. The mixture was stirred for 60 h at rt. The organic phase was separated, dried over MgSO4 and concentrated to give 1.16 g of impure 4-t-butyldimethylsilyloxy)methyl-1,3-dihydro-indol-2-one as an off-white solid: 1H NMR (DMSO-d6): δ 0.11 (s, 6H), 0.86 (s, 9H), 3.42 (s, 2H), 4.67 (s, 2H), 6.74 (d, J=7.7 Hz, 1H), 695 (d, J=7.7 Hz, 1H) 7.18 (t, J=7.7 Hz, 1H), 10.40 (s, 1H). A solution of 0.64 g (2.3 mmol) of 4-(t-butyldimethylsilyloxy)methyl-1,3-dihydro-indol-2-one in DMF dimethylacetal (5 mL) was heated to 100° C. for 1 h. The excess DMF dimethylacetal was removed under high vacuum, and the resulting dark oil was chromatographed on silica gel, eluting with EtOAc, to give 0.34 g (44%) of 3-dimethylaminomethylene-4-(t-butyldimethyl-silyloxy)methyl-1,3-dihydro-indol-2-one as a white solid: 1H NMR (DMSO-d6): δ −0.03 (s, 6H), 0.81 (s, 9H), 3.29 (s, 6H), 4.64 (s, 2H), 6.66 (d, J=7.3 Hz, 1H), 6.73 (d, J=7.3 Hz, 1H), 6.79 (t, J=7.3 Hz, 1H), 7.76 (s, 1H), 9.97 (s, 1H) ); APCI−MS m/z 333 (M+1)+. A solution of 0.115 g (0.34 mmol) of 3-dimethylaminomethylene-4-(t-butyldimethylsilyloxy)methyl-1,3-dihydro-indol-2-one in ethanol (10 mL) was treated with 0.076 g (0.34 mmol) N-methylsulfanilamide hydrochloride. The solution was refluxed for 0.5 h and cooled to rt. The resulting yellow precipitate was isolated by filtration, washed with ethanol and dried to yield 0.048 g (38%) of the title compound: 1H NMR (DMSO-d6): δ 2.37 (d, J=5.0 Hz, 3H), 4.67 (s, 2H), 5.3 (bs, 1H), 6.78 (d, J=7.5 Hz, 1H), 6.93 (d, J=7.5 Hz, 1H), 6.99 (t, J=7.5 Hz, 1H), 7.33 (q, J=5.0 Hz, 1H), 7.44 (d, J=8.6 Hz, 2H), 7.71 (d, J=8.6 Hz, 2H), 8.32 (d, J=12.2 Hz, 1H), 10.67 (s, 1H), 11.26 (d, J=12.2 Hz, 1H); APCI−MS m/z 358 (M−1)−. Anal. Calcd for C17H17N3O4S: C, 56.81, H, 4.77; N, 11.69, S, 8.92. Found C, 56.89, H, 4.81; N, 11.70; S, 8.84.
Name
3-methylsulfanyl-4-(t-butyldimethylsilyloxy)-methyl-1,3-dihydro-indol-2-one
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
5 g
Type
catalyst
Reaction Step One

Synthesis routes and methods III

Procedure details

Add diethyl azodicarboxylate (DEAD, 8.0 g, 44.9 mmol) dropwise to a solution of indolin-2-one (4.0 g, 30.0 mmol), methanol (1.4 g, 44.9 mmol) and triphenylphosphine (12.0 g, 44.9 mmol) in THF (40 mL) at 0° C., stir the reaction at room temperature overnight. Concentrate under reduced pressure, purify the resulting residue with flash chromatography (silica gel, EtOAc:PE=1:3) to afford the title compound (2.6 g, 59.1%). MS: (M+1): 148.2.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Yield
59.1%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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